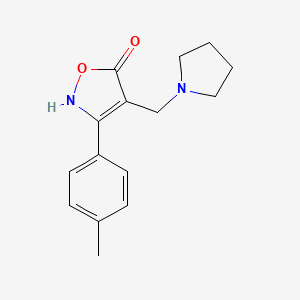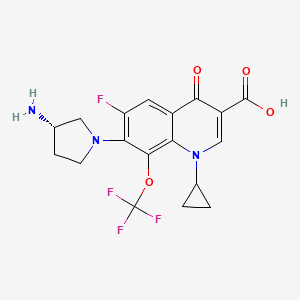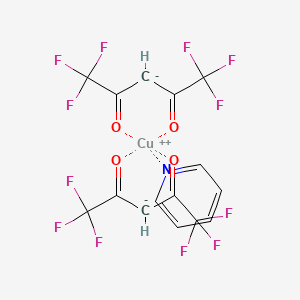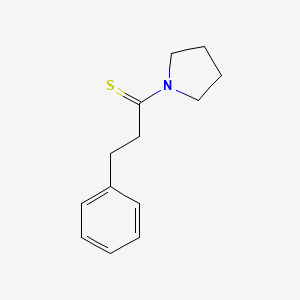
beta-L-Xylofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Xylofuranose: is a furanose form of L-xylose, a five-carbon sugar that is part of the pentose family. It is characterized by its β-configuration at the anomeric center. This compound is a stereoisomer of D-xylofuranose and is commonly found in nature as a component of hemicelluloses in plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-Xylofuranose can be synthesized through various chemical and enzymatic methods. One common approach involves the reduction of L-xylose using specific catalysts and reaction conditions. The process typically includes the use of hydrogen-bonded complexes and quantum chemical frameworks to ensure the correct configuration .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant biomass. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Xylofuranose undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding acids using oxidizing agents.
Reduction: Formation of alcohols through reduction processes.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts like sodium borohydride and hydrogen gas are used.
Substitution: Reagents such as halides and acids are employed for substitution reactions.
Major Products Formed:
Oxidation: Xylaric acid and other derivatives.
Reduction: Xylitol and related alcohols.
Substitution: Various substituted xylofuranose derivatives.
Scientific Research Applications
Beta-L-Xylofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of plant metabolism and cell wall structure.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of biofuels, biodegradable plastics, and other sustainable materials
Mechanism of Action
The mechanism of action of beta-L-xylofuranose involves its interaction with specific enzymes and molecular pathways. It acts as a substrate for enzymes like xylose reductase, which catalyzes its conversion to xylitol. This process is crucial in the pentose phosphate pathway, a metabolic pathway that generates NADPH and pentoses .
Comparison with Similar Compounds
D-Xylofuranose: An enantiomer of beta-L-xylofuranose with similar chemical properties but different biological roles.
Xylopyranose: Another form of xylose with a pyranose ring structure.
Xylitol: A reduced form of xylose used as a sugar substitute.
Uniqueness: this compound is unique due to its specific β-configuration and its role in plant metabolism. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
41546-29-6 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-QTBDOELSSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



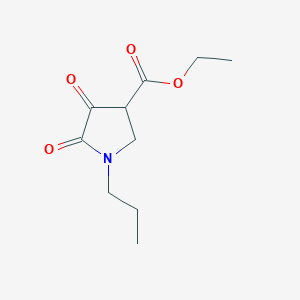

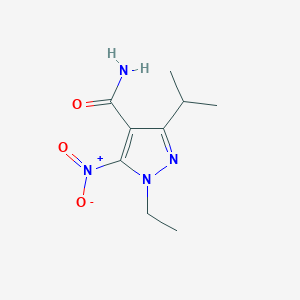
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)

